Specific Scientific Field: This application falls under the field of Chronobiology, which is the study of biological rhythms and cyclic phenomena in living organisms .
Summary of the Application: SR9011 is a synthetic molecule that has shown immense potential in regulating biological rhythms and metabolic processes by activating a specific cellular receptor—Rev-Erbα . It has emerged as a significant chemical tool in understanding and controlling the internal clocks that govern the human body’s daily cycles .
Results or Outcomes: Recent studies have revealed SR9011’s profound effects on circadian control. It has potential in treating diseases characterized by disrupted biological clocks, such as obesity, type 2 diabetes, and certain types of cancer . Research indicates that SR9011 can decrease fat storage in mice without altering food intake, pointing towards its capabilities in weight management and metabolic enhancement .
Specific Scientific Field: This application falls under the field of Neuroimmunology, which studies the interactions between the nervous system and the immune system .
Summary of the Application: SR9011, a Rev-erbα agonist, has been found to play an important role in neuroinflammation . It disrupts circadian rhythm by altering intracellular clock machinery .
Methods of Application or Experimental Procedures: In the study, primary microglia were isolated from 1–3 days old Sprague-Dawley rat pups. The expression of clock genes, cytokines, and metabolic genes was evaluated using RT-PCR and rhythmic expression was analyzed .
Results or Outcomes: SR9011 disturbed rhythmic expression of clock genes in microglia. Pro-inflammatory cytokine expression was attenuated by SR9011 during an immune challenge by TNFα, while expression of the anti-inflammatory cytokine Il10 was stimulated . Moreover, SR9011 decreased phagocytic activity, mitochondrial respiration, ATP production, and metabolic gene expression .
Specific Scientific Field: This application falls under the field of Sleep Medicine, which is a medical specialty devoted to the diagnosis and therapy of sleep disturbances and disorders .
Summary of the Application: SR9011 has been studied for its potential to influence circadian rhythms and metabolism, with applications in areas related to sleep disorders . It can potentially help regulate sleep patterns and improve sleep quality .
Specific Scientific Field: This application falls under the field of Metabolic Medicine, which focuses on the diagnosis and management of diseases related to metabolism .
Summary of the Application: SR9011 has shown potential in treating diseases characterized by disrupted biological clocks, such as obesity . It can decrease fat storage in mice without altering food intake, pointing towards its capabilities in weight management and metabolic enhancement .
Results or Outcomes: Research indicates that SR9011 can decrease fat storage in mice without altering food intake, pointing towards its capabilities in weight management and metabolic enhancement . Furthermore, its implications in enhancing muscle endurance and reducing cholesterol levels have positioned SR9011 as a molecule of interest for comprehensive health and disease management strategies .
SR9011 is a synthetic compound classified as a REV-ERB agonist, belonging to the nuclear receptor family. It is particularly notable for its role in regulating metabolic processes in biological tissues. The compound has been shown to influence various physiological functions, including lipid metabolism and circadian rhythm regulation. Its chemical formula is with a molecular weight of approximately 479.04 g/mol .
SR9011 acts as an agonist for REV-ERBα and REV-ERBβ, meaning it binds to these proteins and triggers their activity. REV-ERBs are known to regulate the expression of various genes involved in metabolism, inflammation, and cell cycle control [, ]. By activating REV-ERBs, SR9011 can potentially influence these processes. Studies suggest it may:
SR9011 has demonstrated significant biological activity, particularly in the context of cancer research. It has been found to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for therapeutic applications against various cancers. Additionally, SR9011 has been implicated in regulating metabolism by modulating gene expression related to lipid and energy homeostasis .
The synthesis of SR9011 can be summarized as follows:
SR9011 has potential applications in several areas:
Studies have shown that SR9011 interacts with various biological pathways:
SR9011 shares structural and functional similarities with several other compounds, particularly other REV-ERB agonists. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| SR9009 | Known for enhancing endurance and metabolic rate | |
| GSK4112 | Selectively targets REV-ERB receptors | |
| SR9008 | Similar agonistic properties but different efficacy profile |
SR9011 stands out due to its selective lethality towards cancer cells while maintaining normal cellular viability. Its dual role as both a transcriptional repressor and activator further distinguishes it from similar compounds, making it a versatile tool in metabolic and cancer research .
Stenabolic Revolution Enhancer Response Element-Binding Protein Agonist 9011 exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its biological activity. The compound features a pyrrolidine ring system that serves as the central scaffold, with a carboxamide functional group extending from the nitrogen atom through a pentyl chain linkage. The structure incorporates a tertiary amine center that connects two distinct aromatic systems: a para-chlorinated benzyl group and a nitrothiophene moiety.
The molecular geometry of this compound reveals significant three-dimensional characteristics that influence its receptor binding properties. The nitrothiophene ring system contributes electron-withdrawing properties through its nitro substituent at the 5-position, while the thiophene sulfur atom provides additional heteroatomic diversity. The chlorinated benzyl group introduces halogen bonding capabilities that may enhance binding affinity to target nuclear receptors.
Structural analysis using computational modeling indicates that the compound exhibits conformational flexibility, particularly around the central tertiary amine and the pyrrolidine ring system. This flexibility allows the molecule to adopt multiple conformational states, which may be crucial for optimal receptor binding. The compound does not exhibit classical geometric or optical isomerism due to the absence of multiple bonds with restricted rotation or chiral centers in its current synthetic form.
The physicochemical profile of Stenabolic Revolution Enhancer Response Element-Binding Protein Agonist 9011 demonstrates distinct characteristics that influence its experimental applications and storage requirements. Solubility studies reveal that the compound exhibits preferential dissolution in organic solvents, with particularly high solubility in dimethyl sulfoxide and dimethyl formamide systems.
| Solvent System | Solubility Concentration | Reference |
|---|---|---|
| Dimethyl Sulfoxide | 30 mg/ml | |
| Dimethyl Formamide | 30 mg/ml | |
| Ethanol | 14 mg/ml | |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble |
The compound's stability profile indicates optimal preservation under controlled temperature conditions. Storage at negative twenty degrees Celsius ensures molecular integrity for extended periods, with crystalline solid form providing enhanced stability compared to solution preparations. The compound exhibits a predicted density of 1.254 grams per cubic centimeter, indicating relatively high molecular packing efficiency.
Spectroscopic characterization reveals distinctive ultraviolet-visible absorption properties, with maximum absorption occurring at 325 nanometers. This absorption maximum corresponds to the extended conjugation present in the nitrothiophene chromophore system. The predicted boiling point of 642.8 degrees Celsius reflects the compound's substantial molecular weight and intermolecular forces. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 479.2, consistent with the protonated molecular ion.
Thermal analysis suggests that the compound maintains structural integrity across a broad temperature range, though specific decomposition temperatures require careful experimental determination under controlled atmospheric conditions. The crystalline nature of the pure compound contributes to its stability profile and facilitates accurate analytical measurements.
The systematic nomenclature of Stenabolic Revolution Enhancer Response Element-Binding Protein Agonist 9011 follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its molecular structure. The complete systematic name is 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide, which accurately describes each structural component and their connectivity patterns.
The Simplified Molecular Input Line Entry System representation provides a linear notation for the compound's structure: CCCCCNC(=O)N1CCC(CN(Cc2ccc(s2)N+=O)Cc2ccc(Cl)cc2)C1. This notation captures all atomic connectivity and stereochemical information in a computationally accessible format.
The International Chemical Identifier string offers a standardized representation: InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29). This identifier provides a unique digital fingerprint for the compound that enables unambiguous database searching and computational analysis.
Alternative nomenclature systems recognize the compound through various synonyms including Stenabolic Revolution 9011, Research Chemical 9011, and Nuclear Receptor Modulator 9011. These alternative names reflect different aspects of the compound's research applications and historical development.
The synthetic pathway to Stenabolic Revolution Enhancer Response Element-Binding Protein Agonist 9011 involves a multi-step process utilizing several key precursor molecules and intermediate compounds. The synthesis begins with the reductive amination of 5-nitro-2-thiophenecarboxaldehyde with 4-chlorobenzylamine using sodium triacetoxyborohydride as the reducing agent.
The initial step produces N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine as the first key intermediate. This intermediate contains the essential aromatic components that will form the tertiary amine center in the final product. The formation of this intermediate requires careful control of reaction conditions to ensure selective reductive amination without over-reduction of the nitro group.
The second major synthetic step involves a subsequent reductive amination with 1-tert-butoxycarbonyl-pyrrolidine-3-carboxaldehyde. This step introduces the pyrrolidine ring system while maintaining the protective tert-butoxycarbonyl group on the pyrrolidine nitrogen. The resulting intermediate, tert-butyl 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)pyrrolidine-1-carboxylate, represents a crucial protected form of the molecule.
| Synthetic Step | Precursor Compound | Reagent | Product |
|---|---|---|---|
| 1 | 5-nitro-2-thiophenecarboxaldehyde + 4-chlorobenzylamine | Sodium triacetoxyborohydride | N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine |
| 2 | Step 1 product + 1-Boc-pyrrolidine-3-carboxaldehyde | Sodium triacetoxyborohydride | Protected pyrrolidine intermediate |
| 3 | Protected intermediate | Trifluoroacetic acid | Deprotected amine |
| 4 | Deprotected amine | Pentyl isocyanate | Final product |
The deprotection step employs trifluoroacetic acid to remove the tert-butoxycarbonyl protecting group, generating the free amine functionality on the pyrrolidine ring. This deprotection must be conducted under carefully controlled conditions to prevent unwanted side reactions. The final step involves the reaction of the deprotected amine with pentyl isocyanate to form the carboxamide linkage that completes the target molecule.
Each synthetic intermediate requires purification through appropriate chromatographic methods to ensure the purity necessary for subsequent synthetic steps. The overall synthetic route demonstrates the complexity required to assemble the multiple functional groups and aromatic systems present in the final compound. Alternative synthetic approaches may exist, but the reductive amination strategy provides reliable access to the desired molecular architecture.
SR9011 (3-[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide) functions as a synthetic agonist of the nuclear receptor subfamily REV-ERBα and REV-ERBβ [1] [2]. The compound demonstrates potent binding affinity with IC50 values of 790 nanomolar for REV-ERBα and 560 nanomolar for REV-ERBβ, indicating preferential selectivity toward the β isoform [4] [19]. SR9011 enhances the constitutive repression of genes regulated by these nuclear receptors through direct ligand-receptor interactions [4].
The molecular mechanism involves SR9011 binding to the ligand-binding domain of REV-ERB nuclear receptors, which subsequently enhances recruitment of nuclear receptor corepressor complex components [13]. This binding stabilizes the interaction between REV-ERB proteins and nuclear corepressor 1, leading to activation of histone deacetylase 3 enzymes [34] [35]. The resulting chromatin condensation and transcriptional repression occurs through histone deacetylation reactions at target gene promoter regions [34].
REV-ERB nuclear receptors bind as monomers to specific DNA motifs consisting of the classical nuclear receptor half-site sequence AGGTCA flanked by adenine/thymine-rich 5' sequences, commonly referred to as REV-ERB response elements [35] [38]. Unlike other nuclear receptors, REV-ERBα and REV-ERBβ lack the canonical activation domain in carboxy-terminal helix 12, rendering them incapable of functioning as transcriptional activators [35]. Instead, they function exclusively as transcriptional repressors through two distinct mechanisms: competitive binding with retinoic acid receptor-related orphan receptor proteins at response element-containing enhancers, and active transcriptional repression via recruitment of nuclear corepressor complexes [35].
SR9011 demonstrates exceptional selectivity for REV-ERB nuclear receptors, showing no activity toward a panel of 46 other nuclear receptors when assessed through comprehensive screening assays [4] [13]. This selectivity profile distinguishes SR9011 from many other nuclear receptor modulators and supports its utility as a research tool for investigating REV-ERB-specific pathways [10].
The compound exerts profound effects on circadian-regulated gene expression networks through modulation of core clock machinery components [13] [25]. SR9011 treatment results in dose-dependent suppression of brain and muscle ARNT-like protein 1 (BMAL1) and circadian locomotor output cycles kaput (CLOCK) transcription factors, which form the central positive regulatory loop of the mammalian circadian oscillator [13] [25]. Treatment with SR9011 at 5 micromolar concentrations disrupts rhythmic expression of BMAL1 and CLOCK genes while causing phase shifts in period 2 rhythm patterns [25].
In suprachiasmatic nucleus explants cultured from period 2-luciferase reporter mice, SR9011 produces reversible inhibition of circadian oscillations with suppressed amplitude but no effect on period length [13]. Similar effects are observed in period 2-luciferase fibroblasts, indicating consistent circadian disruption across multiple cell types [13]. The compound specifically targets period 2 expression enhancement while suppressing cryptochrome 2 expression, and completely eliminates the circadian pattern of neuronal PAS domain protein 2 expression [13].
SR9011 treatment alters the expression of established REV-ERB target genes including plasminogen activator inhibitor type 1 (SERPINE1), cholesterol 7α-hydroxylase (CYP7A1), and sterol response element binding protein (SREBF1) in a dose-dependent manner [13] [25]. These genes represent key nodes in metabolic regulation pathways that exhibit circadian rhythmicity under normal physiological conditions [13].
The functional impact extends to metabolic gene networks in peripheral tissues, where SR9011 modulates the circadian expression of genes involved in lipid metabolism, glucose homeostasis, and energy expenditure [13]. Treatment results in suppression of lipogenic genes including fatty acid synthase and stearoyl-CoA-desaturase 1, while altering the phase of expression for genes involved in cholesterol and bile acid metabolism [13].
SR9011 exhibits favorable pharmacokinetic properties with demonstrated bioavailability following intraperitoneal administration [13] [23]. Plasma concentrations of 0.53 micromolar and 15.3 micromolar are achieved at 2 hours post-administration following doses of 10 milligrams per kilogram and 100 milligrams per kilogram, respectively [23]. Brain tissue concentrations reach 0.24 micromolar at 2 hours following 10 milligrams per kilogram dosing, indicating effective central nervous system penetration [23].
The dose-response relationship for SR9011-mediated effects demonstrates an ED50 of 56 milligrams per kilogram for suppression of locomotor activity in constant darkness conditions, which closely parallels the ED50 of 67 milligrams per kilogram for suppression of the REV-ERB responsive gene SREBF1 in vivo [13]. This concordance between behavioral and molecular endpoints supports a unified mechanism of action across physiological systems [13].
In vitro dose-response studies reveal concentration-dependent effects on REV-ERB target gene expression [25]. Treatment with SR9011 concentrations ranging from 1 to 50 micromolar produces graded responses, with 5 micromolar concentrations selected for optimal efficacy while maintaining cellular viability [25]. The compound demonstrates sustained activity over 24-hour treatment periods with consistent suppression of target gene expression [25].
Table 1: SR9011 Pharmacokinetic Parameters
| Parameter | Value | Route | Reference |
|---|---|---|---|
| Plasma concentration (10 mg/kg) | 0.53 μM | Intraperitoneal | [23] |
| Plasma concentration (100 mg/kg) | 15.3 μM | Intraperitoneal | [23] |
| Brain concentration (10 mg/kg) | 0.24 μM | Intraperitoneal | [23] |
| ED50 (locomotor activity) | 56 mg/kg | Intraperitoneal | [13] |
| ED50 (SREBF1 suppression) | 67 mg/kg | Intraperitoneal | [13] |
The bioavailability profile of SR9011 represents a significant improvement over earlier REV-ERB modulators, with demonstrated plasma exposure and tissue distribution capabilities that enable effective in vivo studies [21] [23]. This enhanced bioavailability contributes to the compound's utility as a research tool for investigating REV-ERB biology in living systems [21].
SR9011 belongs to a series of synthetic REV-ERB agonists that includes the closely related analogue SR9009 and the earlier compound GSK4112 [10] [13] [21]. These compounds share structural similarities and target the same nuclear receptor family but exhibit distinct pharmacological profiles that influence their research applications [10] [21].
Table 2: Comparative Pharmacological Properties of REV-ERB Agonists
| Compound | REV-ERBα IC50 | REV-ERBβ IC50 | Bioavailability | Development Status |
|---|---|---|---|---|
| SR9011 | 790 nM | 560 nM | Good | Research tool |
| SR9009 | 710 nM | 620 nM | Limited | Research tool |
| GSK4112 | 250 nM | Not reported | Poor | First generation |
GSK4112 represents the first synthetic REV-ERBα agonist discovered in 2008 using fluorescence resonance energy transfer analysis [21]. While GSK4112 demonstrates high potency with an EC50 value of 250 nanomolar for REV-ERBα, it exhibits poor pharmacokinetic properties that limit its utility for in vivo studies [19] [21]. The compound shows no plasma exposure following administration, restricting its application to in vitro research [21] [23].
SR9009 and SR9011 were developed as improved analogues of GSK4112, designed to address the bioavailability limitations while maintaining or enhancing potency [10] [13] [21]. Both compounds demonstrate approximately three-fold greater potency and efficacy compared to GSK4112, along with significantly improved pharmacokinetic properties suitable for in vivo investigations [10] [21].
The comparison between SR9009 and SR9011 reveals subtle but important differences in their pharmacological profiles [20]. SR9011 exhibits slightly better bioavailability than SR9009, making it more effectively absorbed and utilized when administered orally [20]. This enhanced bioavailability profile may contribute to the preferential selection of SR9011 for certain research applications [20].
Both SR9009 and SR9011 demonstrate exclusive activity on REV-ERB nuclear receptors with no effects on other nuclear receptor family members, confirming their selectivity profile through comprehensive screening assays [10] [13]. However, some reports suggest potential REV-ERB-independent effects for these compounds, although the mechanisms underlying such effects remain unclear and may reflect experimental artifacts rather than true off-target activities [10].
The metabolic profiles of SR9009 and SR9011 have been characterized through liquid chromatography-mass spectrometry analysis [14] [15]. SR9011 undergoes biotransformation through multiple pathways including hydroxylation, dealkylation, oxidation, and combinations thereof [14]. The metabolites subsequently undergo glucuronidation reactions, with dealkylated metabolites representing the most abundant transformation products [14].
In comparative studies examining circadian and metabolic effects, both SR9009 and SR9011 produce similar alterations in core clock gene expression patterns in hypothalamic tissue and peripheral organs [13]. The compounds demonstrate comparable efficacy in suppressing REV-ERB target genes and modulating circadian behavior patterns, supporting their utility as interchangeable research tools for most applications [13].
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